Asvatocin

説明

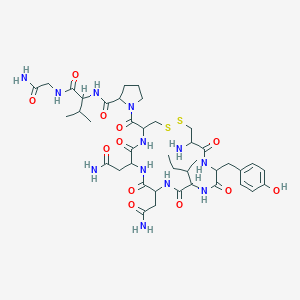

Asvatocin is a neurohypophysial hormone identified in the spotted dogfish (Scyliorhinus canicula), belonging to the oxytocin-like peptide family. Structurally, it is characterized by the sequence [Asn⁴, Val⁸]-oxytocin, differing from mammalian oxytocin (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂) at positions 4 (Gln→Asn) and 8 (Leu→Val) . Pharmacologically, this compound exhibits potent oxytocic activity (80 mU/nmol in rat uterine assays) but negligible vasopressor activity in vivo . Its discovery in cartilaginous fishes highlights evolutionary divergence in neurohypophysial hormone systems, likely driven by gene duplication and environmental adaptations such as urea osmoregulation .

特性

CAS番号 |

144334-52-1 |

|---|---|

分子式 |

C41H62N12O12S2 |

分子量 |

979.1 g/mol |

IUPAC名 |

1-[19-amino-7,10-bis(2-amino-2-oxoethyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C41H62N12O12S2/c1-5-20(4)33-40(64)49-26(15-30(44)56)35(59)48-25(14-29(43)55)36(60)50-27(41(65)53-12-6-7-28(53)38(62)51-32(19(2)3)39(63)46-16-31(45)57)18-67-66-17-23(42)34(58)47-24(37(61)52-33)13-21-8-10-22(54)11-9-21/h8-11,19-20,23-28,32-33,54H,5-7,12-18,42H2,1-4H3,(H2,43,55)(H2,44,56)(H2,45,57)(H,46,63)(H,47,58)(H,48,59)(H,49,64)(H,50,60)(H,51,62)(H,52,61) |

InChIキー |

GUXCJKRYHLCHKV-UHFFFAOYSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |

正規SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |

配列 |

CYXNNCPVG |

同義語 |

4-Asn-8-Val-oxytocin asvatocin oxytocin, Asn(4)-Val(8)- oxytocin, asparaginyl(4)-valyl(8)- |

製品の起源 |

United States |

類似化合物との比較

Asvatocin vs. Phthis compound

Phthis compound, co-isolated with this compound in S. canicula, shares the [Asn⁴, Val⁸] substitutions but includes an additional Phe³ substitution (Ile→Phe). This structural divergence results in significantly reduced oxytocic activity (5 mU/nmol) compared to this compound .

Table 1: Structural and Functional Comparison of this compound and Phthis compound

| Compound | Structural Formula | Oxytocic Activity (mU/nmol) | Vasopressor Activity | Species |

|---|---|---|---|---|

| This compound | Cys-Tyr-Ile-Asn -Cys-Pro-Val -Gly-NH₂ | 80 | Negligible | S. canicula |

| Phthis compound | Cys-Tyr-Phe -Asn -Cys-Pro-Val -Gly-NH₂ | 5 | Negligible | S. canicula |

| Oxytocin | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂ | 450–500 | Low | Mammals |

Comparison with Vertebrate Oxytocin Variants

In mammals, oxytocin is conserved with Gln⁴ and Leu⁸, whereas non-mammalian vertebrates exhibit variations. For example:

- Mesotocin ([Ile⁸]-oxytocin): Found in amphibians and reptiles, retains oxytocic activity but with reduced potency compared to mammalian oxytocin.

- Isotocin ([Ser⁴, Ile⁸]-oxytocin): Identified in bony fishes, shows intermediate activity (e.g., 200 mU/nmol in teleosts) .

This compound’s [Asn⁴, Val⁸] configuration represents a unique adaptation in cartilaginous fishes, balancing functional efficiency with evolutionary stability .

Pharmacological Activity Comparison

Oxytocic Activity

- This compound : 80 mU/nmol (rat uterus), comparable to isotocin but lower than mammalian oxytocin.

- Phthis compound : 5 mU/nmol, indicating that the Phe³ substitution critically impairs receptor binding .

- Vasopressin-like peptides (e.g., vasotocin in fish): Exhibit higher vasopressor activity but minimal oxytocic effects, underscoring functional specialization .

Evolutionary Implications

The dual presence of this compound and Phthis compound in S. canicula suggests gene duplication events rather than random mutations, enabling functional diversification. This contrasts with mammals, which retain a single oxytocin-like peptide . The conserved C-terminal amidation across neurohypophysial hormones indicates co-evolution of precursor processing enzymes and receptor systems .

Evolutionary Context and Functional Adaptations

Cartilaginous fishes exhibit exceptional neurohypophysial hormone diversity, with six oxytocin-like peptides identified across species. This contrasts sharply with mammals, which show minimal variation. The evolutionary plasticity in cartilaginous fishes may correlate with their unique osmoregulatory demands, such as urea retention in marine environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。